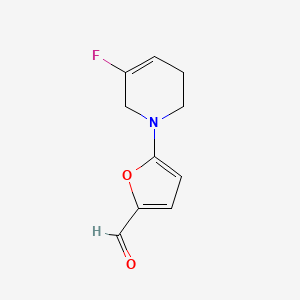
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a fluorinated organic compound that features a thiolane ring with a fluoroethyl substituent and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the introduction of a fluoroethyl group to a thiolane ring. One common method includes the reaction of a thiolane derivative with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. The carbonitrile group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-methanol: Contains a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to the presence of both a fluoroethyl group and a carbonitrile group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10FNO2S |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-(2-fluoroethyl)-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H10FNO2S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h1-4,6H2 |
Clé InChI |
MLUONHQLGMILDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1(CCF)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


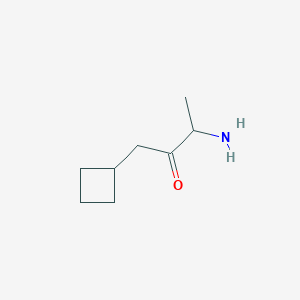
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
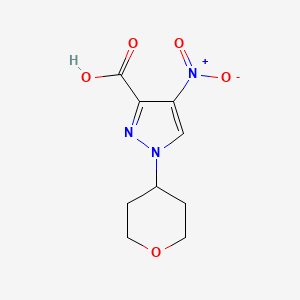

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
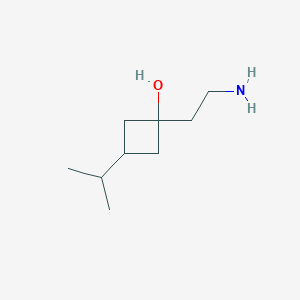
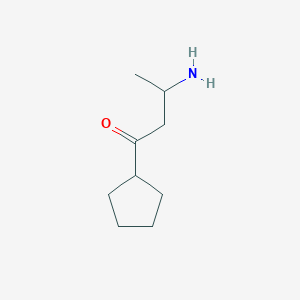
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)

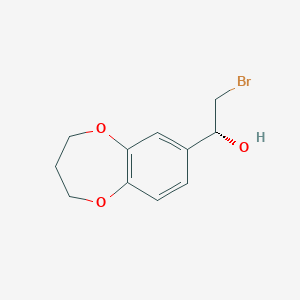
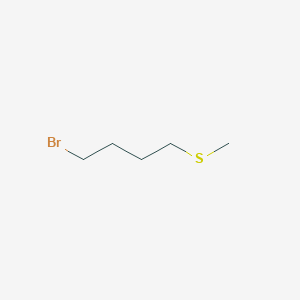
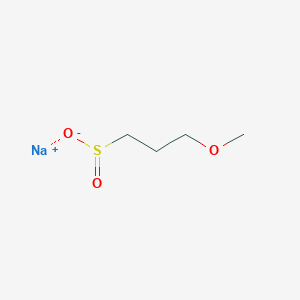
![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)
